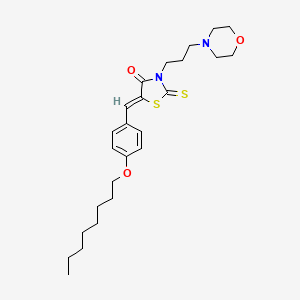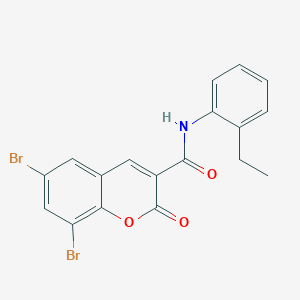
(2-Chlorophenyl)(4-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(4-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It consists of a methanamine group attached to a 2-chlorophenyl and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (2-Chlorophenyl)(4-methylphenyl)methanamine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-chlorobromobenzene and magnesium in dry ether. The Grignard reagent is then reacted with 4-methylbenzaldehyde to form the corresponding alcohol, which is subsequently converted to the amine via reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
-
Reductive Amination: : Another method involves the direct reductive amination of 2-chlorobenzaldehyde with 4-methylphenylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (2-Chlorophenyl)(4-methylphenyl)methanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form secondary or tertiary amines. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.
-
Substitution: : The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium cyanoborohydride, palladium on carbon (Pd/C).
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(4-methylphenyl)methanamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a precursor for drugs targeting neurological disorders or as an antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-fluorophenyl)methanamine: Similar in structure but with a fluorine atom instead of a methyl group.
(4-Chlorophenyl)(2-methylphenyl)methanamine: Similar but with the positions of the chlorine and methyl groups swapped.
Uniqueness
(2-Chlorophenyl)(4-methylphenyl)methanamine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H14ClN/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14H,16H2,1H3 |
InChI Key |
HRUXSIXLZIPRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12127494.png)

![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)

![2,4-dichloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127517.png)
![4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)-](/img/structure/B12127521.png)



![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)


![5-[4-(Trifluoromethyl)phenyl]furan-2-methanol](/img/structure/B12127565.png)

